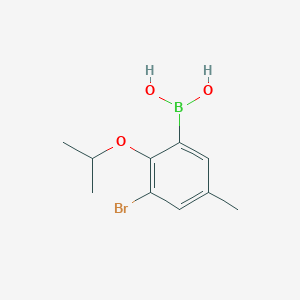
3-Bromo-2-isopropoxy-5-methylphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 3-Bromo-2-isopropoxy-5-methylphenylboronic acid, is a derivative of arylboronic acid, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups and an aryl substituent. Arylboronic acids are pivotal in organic synthesis, particularly in Suzuki cross-coupling reactions, which are used to form carbon-carbon bonds .
Synthesis Analysis
The synthesis of arylboronic acids often involves the use of aryl halides as starting materials. A study on the preparation of 3-pyridylboronic acid from 3-bromopyridine through lithium-halogen exchange and "in situ quench" suggests a potential pathway for synthesizing related arylboronic acids, including 3-Bromo-2-isopropoxy-5-methylphenylboronic acid . Additionally, the synthesis of 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, a related bromophenyl compound, provides insights into the chiral characterization of such intermediates, which could be relevant for the synthesis of chiral 3-Bromo-2-isopropoxy-5-methylphenylboronic acid .
Molecular Structure Analysis
The molecular structure of arylboronic acids can be characterized using various spectroscopic techniques. For instance, 3-bromophenylboronic acid has been studied using FT-IR, FT-Raman, UV–Vis, 1H and 13C NMR, and computational methods like density functional theory (DFT) . These techniques could be applied to analyze the molecular structure of 3-Bromo-2-isopropoxy-5-methylphenylboronic acid, providing information on its vibrational modes, electronic transitions, and chemical shifts in NMR spectra.
Chemical Reactions Analysis
Arylboronic acids are known for their role in cross-coupling reactions. Cyclopalladated complexes of related compounds have shown high catalytic activity in Suzuki cross-coupling reactions . The reactivity of 3-Bromo-2-isopropoxy-5-methylphenylboronic acid in such reactions could be inferred from these studies. Additionally, the synthesis of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles from related bromophenyl compounds indicates the potential for 3-Bromo-2-isopropoxy-5-methylphenylboronic acid to participate in heterocycle formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of arylboronic acids can be deduced from experimental and computational studies. For example, the experimental and computational studies on 3-bromophenylboronic acid provide insights into its thermodynamic properties, molecular electrostatic potential surface, and frontier molecular orbitals . These properties are crucial for understanding the stability, reactivity, and interaction of 3-Bromo-2-isopropoxy-5-methylphenylboronic acid with other molecules.
科学的研究の応用
Suzuki Cross-Coupling Reactions
3-Bromo-2-isopropoxy-5-methylphenylboronic acid is used in Suzuki cross-coupling reactions. Ikram et al. (2015) synthesized various derivatives using this method, which included reactions with arylboronic acids like 3-Bromo-2-isopropoxy-5-methylphenylboronic acid. This process led to the creation of compounds with potential medicinal applications, especially for haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).
Synthesis of Bromophenol Derivatives
Zhao et al. (2004) isolated various bromophenol derivatives from the red alga Rhodomela confervoides. These compounds, including derivatives similar in structure to 3-Bromo-2-isopropoxy-5-methylphenylboronic acid, were studied for their activity against human cancer cell lines and microorganisms. However, they were found to be inactive in these applications (Zhao et al., 2004).
Halogenophenyl-biphenylyl-hydroxypropionic Acids
Varoli et al. (1988) explored the antiinflammatory activity of various optically active stereomers of halogenophenyl-biphenylyl-hydroxypropionic acids. They found that the bromo-isomers, which are structurally related to 3-Bromo-2-isopropoxy-5-methylphenylboronic acid, were particularly effective (Varoli et al., 1988).
Antioxidant Activity in Marine Red Algae
Li et al. (2011) studied the antioxidant activity of bromophenols isolated from the marine red alga Rhodomela confervoides. Compounds related to 3-Bromo-2-isopropoxy-5-methylphenylboronic acid exhibited strong free radical scavenging activities, suggesting their potential as natural antioxidants (Li et al., 2011).
Halodeboronation of Aryl Boronic Acids
Szumigala et al. (2004) developed a scaleable synthesis method for various aryl boronic acids through a process called halodeboronation. This method, applicable to compounds like 3-Bromo-2-isopropoxy-5-methylphenylboronic acid, demonstrates the versatility in synthesizing aryl bromides and chlorides (Szumigala et al., 2004).
Synthesis of Disubstituted Fluoropyridines
Sutherland and Gallagher (2003) used a Suzuki reaction involving arylboronic acids, including compounds similar to 3-Bromo-2-isopropoxy-5-methylphenylboronic acid, to synthesize disubstituted fluoropyridines. These compounds have potential applications in the development of new pharmaceuticals (Sutherland & Gallagher, 2003).
Biomedical Applications
Ryzhkova et al. (2020) investigated the use of bromophenyl compounds, related to 3-Bromo-2-isopropoxy-5-methylphenylboronic acid, in biomedical applications. They synthesized a new compound showing promise in the regulation of inflammatory diseases (Ryzhkova et al., 2020).
特性
IUPAC Name |
(3-bromo-5-methyl-2-propan-2-yloxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BBrO3/c1-6(2)15-10-8(11(13)14)4-7(3)5-9(10)12/h4-6,13-14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDMHYFQQWORBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC(C)C)Br)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BBrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400557 |
Source


|
| Record name | 3-Bromo-2-isopropoxy-5-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-isopropoxy-5-methylphenylboronic acid | |
CAS RN |
870718-01-7 |
Source


|
| Record name | B-[3-Bromo-5-methyl-2-(1-methylethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870718-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-isopropoxy-5-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

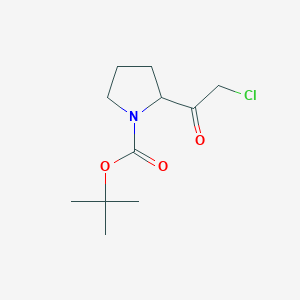
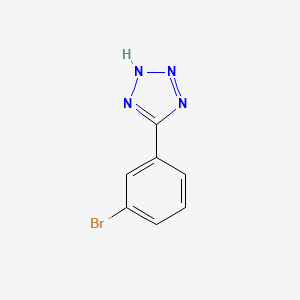
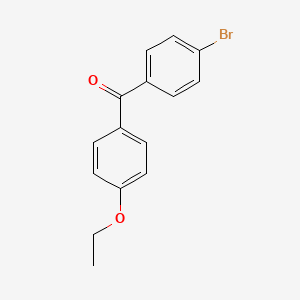
![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1275726.png)
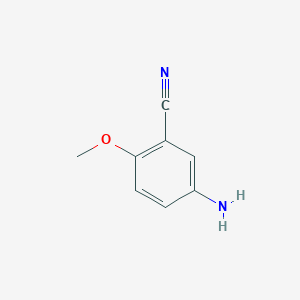
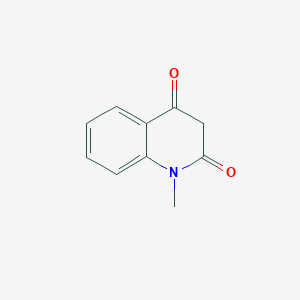
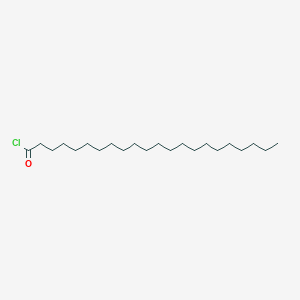
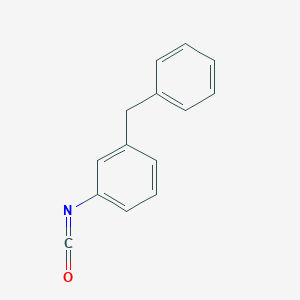
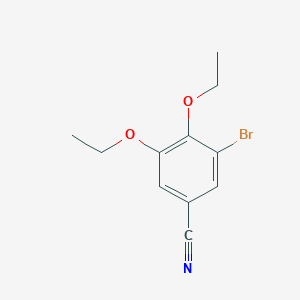
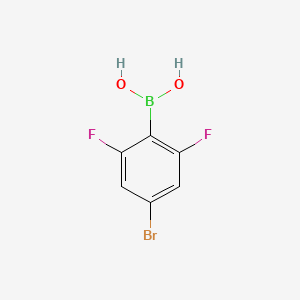
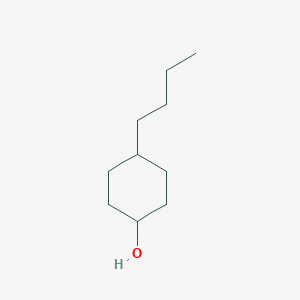
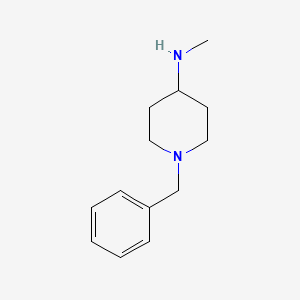
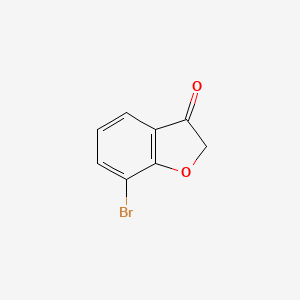
![2-[(3-Methylphenyl)methylsulfanyl]aniline](/img/structure/B1275750.png)